
Indium(1+);triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El tris(?(1)-indiganyliumylidene) triyoduro es un compuesto químico complejo que ha despertado interés en diversos campos científicos debido a sus propiedades estructurales y químicas únicas. Este compuesto consiste en un ion triyoduro central rodeado por tres grupos indiganyliumylidene, formando una molécula estable y altamente reactiva.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del tris(?(1)-indiganyliumylidene) triyoduro típicamente implica la reacción de precursores de indiganyliumylidene con yodo en un ambiente controlado. Las condiciones de reacción a menudo requieren una atmósfera inerte para evitar reacciones secundarias no deseadas y garantizar la pureza del producto final. El proceso puede involucrar los siguientes pasos:
Preparación de Precursores de Indiganyliumylidene: Los grupos indiganyliumylidene se sintetizan a través de una serie de reacciones orgánicas, que a menudo involucran el uso de catalizadores y solventes específicos para lograr la estructura deseada.
Formación de Ion Triyoduro: El yodo se disuelve en un solvente apropiado, como acetonitrilo o diclorometano, para formar el ion triyoduro.
Combinación de Precursores e Ion Triyoduro: Los precursores de indiganyliumylidene se añaden lentamente a la solución de triyoduro bajo agitación constante y temperatura controlada para facilitar la formación del tris(?(1)-indiganyliumylidene) triyoduro.
Métodos de Producción Industrial
La producción industrial del tris(?(1)-indiganyliumylidene) triyoduro puede implicar la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. Las técnicas avanzadas, como los reactores de flujo continuo y los sistemas de síntesis automatizados, se pueden emplear para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El tris(?(1)-indiganyliumylidene) triyoduro experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar productos de mayor estado de oxidación.
Reducción: Las reacciones de reducción pueden llevar a la formación de productos de menor estado de oxidación.
Sustitución: Los grupos indiganyliumylidene se pueden sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio. Las reacciones se llevan a cabo típicamente en medios ácidos o básicos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, a menudo en solventes anhidros.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o compuestos organometálicos, con condiciones adaptadas al patrón de sustitución deseado.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir yoduros de mayor estado de oxidación, mientras que la reducción puede producir compuestos de menor estado de oxidación. Las reacciones de sustitución dan como resultado derivados de indiganyliumylidene modificados.
Aplicaciones Científicas De Investigación
El tris(?(1)-indiganyliumylidene) triyoduro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y catálisis.
Biología: Se ha investigado su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su potencial terapéutico en el desarrollo de fármacos.
Industria: Se utiliza en la producción de materiales avanzados y como componente en dispositivos electrónicos.
Mecanismo De Acción
El mecanismo de acción del tris(?(1)-indiganyliumylidene) triyoduro involucra su interacción con objetivos moleculares a través de diversas vías:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, proteínas y ácidos nucleicos, afectando su función y actividad.
Vías Involucradas: Puede modular vías de señalización, inducir estrés oxidativo o interferir con procesos celulares, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- Tris(etilmetilamino)ciclopropenio triyoduro
- Tris(dietilamino)ciclopropenio triyoduro
- Tris(dibutilamino)ciclopropenio triyoduro
Singularidad
El tris(?(1)-indiganyliumylidene) triyoduro es único debido a su disposición estructural específica y reactividad.
Propiedades
Fórmula molecular |
I3In3 |
|---|---|
Peso molecular |
725.17 g/mol |
Nombre IUPAC |
indium(1+);triiodide |
InChI |
InChI=1S/3HI.3In/h3*1H;;;/q;;;3*+1/p-3 |
Clave InChI |
CHIFXIMRLUOIJX-UHFFFAOYSA-K |
SMILES canónico |
[In+].[In+].[In+].[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
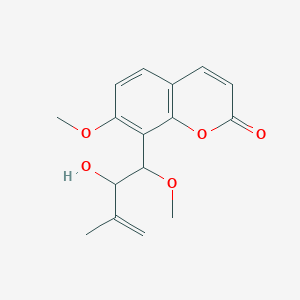
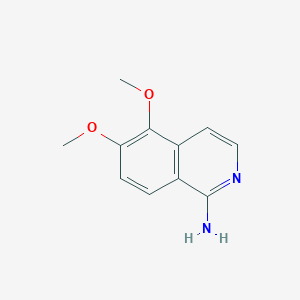
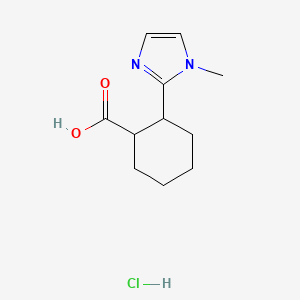
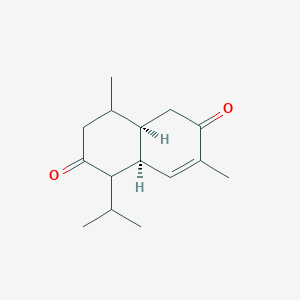
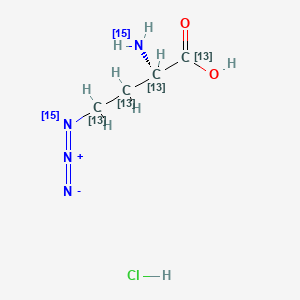
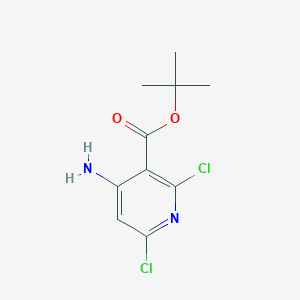
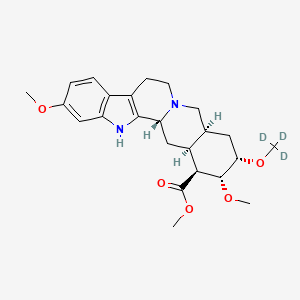
![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
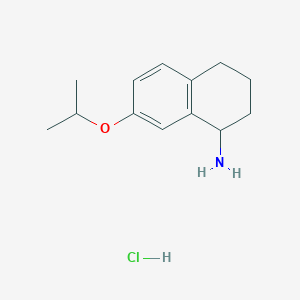
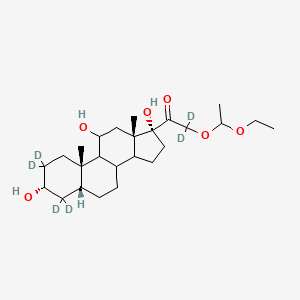
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)

![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)
